1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound is characterized by a pyrrolidine ring substituted with an amino group and a fluorophenyl group, making it a significant molecule in various scientific research fields.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine core .
Mode of Action
It is known that the pyrrolidine ring and its derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The stereochemistry of the molecule and the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
Preparation Methods
The synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and succinic anhydride.
Reaction Conditions: The reaction involves the condensation of 2-fluoroaniline with succinic anhydride under reflux conditions to form the intermediate product.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-amino-2-chlorophenyl)pyrrolidine-2,5-dione and 1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione share structural similarities but differ in their substituents.
Biological Activity
1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,5-diones with amine derivatives. The pyrrolidine core is crucial for the biological activity observed in various derivatives. The structural characteristics can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
1. Enzyme Inhibition
Research indicates that pyrrolidine-2,5-dione derivatives exhibit significant enzyme inhibition properties. For instance, compounds structurally related to this compound have been shown to selectively inhibit human placental aromatase and cholesterol side chain cleavage (CSCC) enzymes. The inhibition constants (Ki) for some related compounds range from 0.8 to 1.75 µM, indicating potent inhibitory effects on these enzymes .
2. Receptor Binding Affinity
Several studies have highlighted the affinity of pyrrolidine derivatives for serotonin receptors. Compounds similar to this compound demonstrated high binding affinity for the 5-HT1A receptor and serotonin transporter (SERT). For example, certain derivatives showed significant affinity values that suggest potential applications in treating mood disorders .
3. Antimicrobial and Anticancer Activities
Pyrrolidine derivatives have also been evaluated for their antimicrobial and anticancer properties. A review indicated that these compounds could inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the disruption of cellular processes or interference with DNA replication.
Case Study 1: Aromatase Inhibition
In a study evaluating the efficacy of several pyrrolidine-2,5-dione derivatives as aromatase inhibitors, it was found that compounds with specific substitutions on the aromatic ring exhibited enhanced inhibitory activity compared to standard drugs used in hormone-sensitive cancers. This suggests that further modification of the structure could lead to more effective therapeutic agents .
Case Study 2: Antidepressant Activity
Another investigation explored the antidepressant potential of pyrrolidine derivatives through their interaction with serotonin receptors. The results indicated that certain compounds not only bind effectively but also modulate receptor activity, leading to behavioral changes in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies which reveal how different substituents affect its pharmacological profile:
Substituent | Effect on Activity |
---|---|
Amino group | Increases binding affinity to receptors |
Fluoro group | Enhances metabolic stability |
Aromatic substitutions | Modulates enzyme inhibition potency |
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-2-1-6(12)5-8(7)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVGJSLMWRGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.